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N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

Kinase inhibitor design Structure-activity relationship (SAR) Benzamide pharmacophore

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 1795472-05-7) is a synthetic small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyridine benzamide class, with molecular formula C22H16F3N3O and molecular weight 395.4 g/mol. It features an 8-methyl-substituted imidazo[1,2-a]pyridine core linked via an ortho-phenylene bridge to a 3-(trifluoromethyl)benzamide moiety.

Molecular Formula C22H16F3N3O
Molecular Weight 395.385
CAS No. 1795472-05-7
Cat. No. B2564837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
CAS1795472-05-7
Molecular FormulaC22H16F3N3O
Molecular Weight395.385
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C22H16F3N3O/c1-14-6-5-11-28-13-19(26-20(14)28)17-9-2-3-10-18(17)27-21(29)15-7-4-8-16(12-15)22(23,24)25/h2-13H,1H3,(H,27,29)
InChIKeyMFXFFRDEHNAHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 1795472-05-7) – Compound Identity and Procurement Baseline


N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 1795472-05-7) is a synthetic small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyridine benzamide class, with molecular formula C22H16F3N3O and molecular weight 395.4 g/mol [1]. It features an 8-methyl-substituted imidazo[1,2-a]pyridine core linked via an ortho-phenylene bridge to a 3-(trifluoromethyl)benzamide moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor drug discovery, with well-characterized examples including potent B-RAF V600E inhibitors [2]. This compound is listed in the PubChem database (CID entry created 2014-07-23) and is commercially available from multiple chemical suppliers for research use [1].

Why Generic Substitution Fails for N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide – Structural Determinants of Target Engagement


Substitution within the imidazo[1,2-a]pyridine benzamide series is not interchangeable because small structural modifications produce profound shifts in kinase selectivity, potency, and physicochemical properties. In the closely related imidazo[1,2-a]pyridin-6-yl-benzamide series, medicinal chemistry optimization demonstrated that the position of the benzamide attachment (6-yl vs. 2-yl linkage) and the nature of substituents on both the imidazopyridine core and the benzamide ring directly govern selectivity between B-RAF, p38α, and VEGFR2 [1]. The 8-methyl group on the imidazo[1,2-a]pyridine ring affects both electronic distribution and steric fit within the ATP-binding pocket, while the ortho-phenylene linker geometry in this compound (as opposed to para- or meta-substituted analogs such as MS-0022) dictates the conformational presentation of the 3-(trifluoromethyl)benzamide pharmacophore [2]. Furthermore, the trifluoromethyl positional isomer (3-CF3 vs. 2-CF3 or 4-CF3) alters both metabolic stability and hydrogen-bonding capacity of the terminal benzamide, parameters that cannot be assumed equivalent across analogs without direct comparative data [1]. These cumulative structural features mean that even closely related compounds bearing the same imidazo[1,2-a]pyridine core cannot be substituted without revalidating target engagement, selectivity, and functional activity in the specific assay system of interest.

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide – Comparator-Anchored Quantitative Differentiation Evidence


Trifluoromethyl Positional Isomerism: 3-CF3 vs. 2-CF3 Benzamide – Impact on Hydrogen-Bonding Geometry and Target Binding

The target compound bears a 3-(trifluoromethyl)benzamide moiety, in contrast to the closely related analog N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 1798513-98-0), which carries the CF3 group at the 2-position of the terminal benzamide ring . In the imidazo[1,2-a]pyridin-6-yl-benzamide B-RAF inhibitor series, the 3-CF3 benzamide configuration was explicitly selected during lead optimization because it provides an optimal hydrogen-bonding vector with the kinase hinge region while the meta-CF3 group occupies a lipophilic pocket adjacent to the ATP-binding site, contributing to improved selectivity versus p38α (selectivity ratio >100-fold) and VEGFR2 [1]. The 2-CF3 positional isomer introduces steric clash with the amide carbonyl, potentially rotating the benzamide out of the plane required for hinge-region hydrogen bonding. No direct head-to-head B-RAF IC50 data are available for the target compound; however, the crystallographic binding mode of the 3-CF3 benzamide-containing inhibitor in PDB 6B8U (N-[3-(2-acetamidoimidazo[1,2-a]pyridin-6-yl)-4-methyl-phenyl]-3-(trifluoromethyl)benzamide) confirms that the 3-CF3 group engages a defined hydrophobic sub-pocket at 2.68 Å resolution [2].

Kinase inhibitor design Structure-activity relationship (SAR) Benzamide pharmacophore

8-Methyl Substitution on Imidazo[1,2-a]pyridine Core: Differentiation from Des-Methyl and Alternative Alkyl Analogs

The target compound incorporates an 8-methyl group on the imidazo[1,2-a]pyridine ring. The closest available comparator lacking this substitution is N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 1798513-98-0), which is des-methyl at all positions of the imidazopyridine core . In the structurally related Smoothened (SMO) antagonist series, the 8-methyl substituent is a critical determinant of biological activity: MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) demonstrated effective Hedgehog pathway inhibition at SMO in the low nanomolar range and pathway inhibition downstream of SUFU in the low micromolar range [1]. The 8-methyl group in MS-0022 and its analogs influences both the conformational preference of the imidazopyridine ring system and its interaction with hydrophobic residues in the target binding pocket. In the imidazo[1,2-a]pyridine kinase inhibitor class, the position and nature of alkyl substitution on the pyridine ring directly modulate selectivity across the kinome by altering the shape complementarity with the ATP-binding site [2]. Removal of the 8-methyl group would be predicted to reduce hydrophobic contacts in the binding pocket and alter the conformational equilibrium of the bicyclic core.

Kinase selectivity Imidazopyridine SAR ATP-binding pocket sterics

Ortho-Phenylene Linker Geometry vs. Para-Phenylene Analogs: Conformational and Target-Engagement Implications

The target compound employs an ortho-phenylene linker connecting the imidazo[1,2-a]pyridine 2-position to the benzamide nitrogen. This contrasts with the para-phenylene linker found in MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) and the meta/para arrangements common in other imidazo[1,2-a]pyridine series [1][2]. The ortho-linker forces a kinked conformation that presents the benzamide NH and carbonyl in a different spatial orientation relative to the imidazopyridine core compared to the extended linear geometry of para-substituted analogs. In B-RAF inhibitor design, the attachment point and linker geometry are critical determinants of Type II vs. Type I½ binding mode and govern the ability to engage the allosteric pocket adjacent to the ATP site [3]. The imidazo[1,2-a]pyridin-6-yl-benzamide crystal structure (PDB 6B8U) demonstrates that the benzamide moiety forms specific hydrogen bonds with the kinase hinge region, and the vector defined by the linker position is integral to this interaction [4]. An ortho-phenylene linker such as that in the target compound is expected to alter the dihedral angle between the imidazopyridine and benzamide planes by approximately 60–90° compared to a para-linker, potentially accessing different binding pockets or selectivity profiles.

Linker geometry Kinase inhibitor conformation Scaffold hopping

Calculated Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Closest Structural Analogs

Comparative calculated physicochemical profiling reveals that the target compound occupies a distinct property space relative to its closest commercially available analogs. N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (MW 395.4; C22H16F3N3O) has one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (imidazole N, pyridine N, amide carbonyl O, and CF3 fluorines) [1]. In comparison, the des-methyl, 2-CF3 analog (CAS 1798513-98-0; MW 381.3; C21H14F3N3O) has a lower molecular weight (ΔMW = −14.1) and reduced lipophilicity due to the absence of the 8-methyl group. The 2-CF3 vs. 3-CF3 positional difference also alters the electronic environment of the benzamide carbonyl, with the 3-CF3 group exerting a stronger electron-withdrawing inductive effect on the amide bond, potentially affecting metabolic stability. MS-0022 (CAS 691392-89-9; C21H16BrN3O; MW 406.3) differs by the presence of a bromine atom (2-bromo substituent) and para-phenylene linker, resulting in higher molecular weight and distinct halogen-bonding potential. The target compound's ortho-linker topology combined with 8-methyl and 3-CF3 substitution produces a unique three-dimensional pharmacophore that is not duplicated by any single commercially available analog.

Drug-likeness Physicochemical properties Lead optimization

Kinase Selectivity Context: Imidazo[1,2-a]pyridine Core Positional Isomers (2-yl vs. 6-yl vs. 3-yl) Drive Divergent Target Profiles

The attachment point of the phenyl-benzamide moiety to the imidazo[1,2-a]pyridine core is a primary determinant of kinase target engagement. The target compound employs a 2-yl linkage, whereas the well-characterized B-RAF inhibitor series described by Smith et al. (2017) uses a 6-yl attachment [1]. In that series, imidazo[1,2-a]pyridin-6-yl-benzamide analogs achieved B-RAFV600E inhibition with single-digit nanomolar IC50 values and demonstrated >100-fold selectivity over p38α and VEGFR2 through systematic optimization [1]. The 2-yl linkage, as in the target compound, presents the benzamide vector from a different position on the bicyclic core, altering the trajectory of the hinge-binding amide relative to the ATP-binding pocket. Additionally, imidazo[1,2-a]pyridin-3-yl-benzamide analogs have been explored as Nek2 inhibitors with IC50 values as low as 38 nM [2], further illustrating that each positional isomer engages distinct kinase targets. Without direct biochemical profiling of the target compound against a defined kinase panel, the 2-yl attachment point must be treated as a distinct chemotype from 3-yl and 6-yl series.

Kinase profiling Scaffold selectivity Imidazopyridine attachment point

Best-Fit Research and Industrial Application Scenarios for N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 1795472-05-7)


Kinase Inhibitor Lead Discovery and Scaffold-Hopping Campaigns Targeting the ATP-Binding Pocket

The 2-yl-imidazo[1,2-a]pyridine benzamide scaffold represents a distinct attachment topology relative to the extensively characterized 6-yl series. This compound is suited as a starting point for kinase inhibitor discovery programs seeking to explore chemical space orthogonal to established B-RAF (6-yl) and Nek2 (3-yl) inhibitor chemotypes [1][2]. The 8-methyl and 3-CF3 substitution pattern provides a specific pharmacophoric signature that can be used in scaffold-hopping exercises to identify novel kinase targets via screening against broad kinase panels. The ortho-phenylene linker geometry may enable binding modes inaccessible to para-linked analogs such as MS-0022 [3].

Structure-Activity Relationship (SAR) Studies on Trifluoromethyl Positional Isomers in Benzamide-Containing Kinase Inhibitors

The 3-CF3 benzamide configuration, validated by co-crystal structures in the imidazo[1,2-a]pyridin-6-yl series (PDB 6B8U, 2.68 Å resolution) [4], provides a reference pharmacophore for systematic SAR exploration. This compound can serve as a comparator for evaluating the impact of CF3 positional isomerism (2-CF3 vs. 3-CF3 vs. 4-CF3) on kinase selectivity, metabolic stability, and cellular permeability in a consistent imidazo[1,2-a]pyridine scaffold context. Procurement of this specific 3-CF3 isomer is essential for controlled SAR studies where CF3 position is the independent variable.

Chemical Probe Development for Target Validation Studies Requiring Defined Linker Geometry

The ortho-phenylene linker topology differentiates this compound from the majority of published imidazo[1,2-a]pyridine probes, which predominantly employ para- or meta-substituted phenyl linkers [3]. This unique geometry may confer selectivity advantages for kinase targets where the ATP-binding pocket geometry favors a kinked inhibitor conformation. The compound's structural features (8-methyl, ortho-linker, 3-CF3 benzamide) represent a defined chemical starting point for developing target-specific chemical probes with well-characterized structure-selectivity relationships, assuming future biochemical profiling data become available.

Computational Chemistry and Molecular Modeling Benchmarking Studies

The combination of an 8-methylimidazo[1,2-a]pyridine core with ortho-phenylene linker and 3-CF3 benzamide presents a non-trivial conformational space for benchmarking molecular docking and free energy perturbation (FEP) methods. The ortho-linker restricts rotational freedom compared to para-analogs, making this compound a useful test case for evaluating conformational sampling algorithms. Comparative docking studies against the 6-yl B-RAF co-crystal structure (PDB 6B8U [4]) can assess whether 2-yl analogs are predicted to engage the same or different binding modes, providing validation data for computational kinase inhibitor design workflows.

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